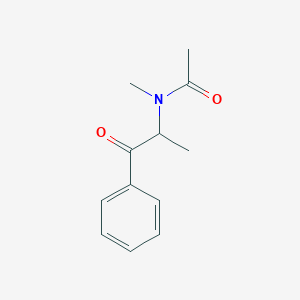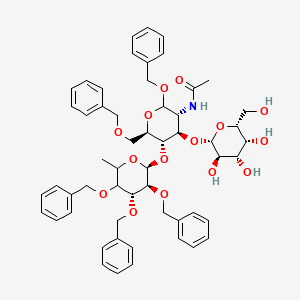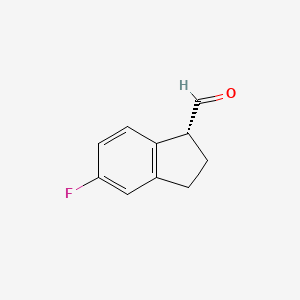![molecular formula C10H5F17O B13412622 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-73-7](/img/structure/B13412622.png)
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of deuterium and carbon-13 isotopes. This compound is part of the broader class of perfluoroalkyl substances, which are known for their unique chemical properties, including high thermal stability and resistance to degradation .
Preparation Methods
The synthesis of 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the introduction of deuterium and carbon-13 isotopes into the perfluorooctyl chain. One common method includes the reaction of perfluorooctyl iodide with deuterated and carbon-13 labeled ethanol under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different fluorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its isotopic labeling.
Biology: Studied for its effects on cellular processes and its potential use in drug delivery systems.
Medicine: Investigated for its role in imaging techniques and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with cellular membranes and proteins. The fluorinated chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol is unique due to its isotopic labeling, which distinguishes it from other perfluorooctyl compounds. Similar compounds include:
Perfluorooctyl iodide: Used as a precursor in the synthesis of various fluorinated compounds.
Perfluorooctyl carboxylic acid: Known for its use in industrial applications and environmental persistence.
Perfluorooctyl sulfonate: Widely studied for its environmental impact and regulatory concerns.
Properties
CAS No. |
872398-73-7 |
|---|---|
Molecular Formula |
C10H5F17O |
Molecular Weight |
468.12 g/mol |
IUPAC Name |
1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro(1,2-13C2)decan-1-ol |
InChI |
InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2/i1+1,2+1D2 |
InChI Key |
JJUBFBTUBACDHW-CKAPDXAHSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13CH2]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)
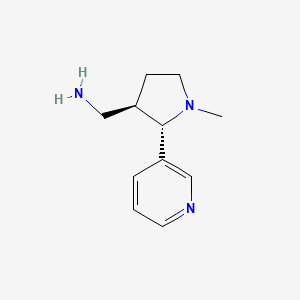



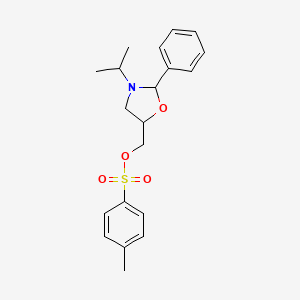


![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
